molecular formula C15H9ClN4O3S B2904836 N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-2-nitrobenzamide CAS No. 179232-93-0

N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-2-nitrobenzamide

Cat. No. B2904836
CAS RN: 179232-93-0
M. Wt: 360.77
InChI Key: KRZFGJFGEXQYPT-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds often involves multiple steps. For instance, starting from 4-chlorobenzoic acid, 10 new 5-(4-chlorophenyl)-N-substituted-N-1,3,4-thiadiazole-2-sulfonamide derivatives were synthesized in six steps. The process involved esterification of 4-chlorobenzoic acid with methanol, followed by hydrazination, salt formation, and cyclization .

Future Directions

The future directions for research on “N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-2-nitrobenzamide” and similar compounds could involve further exploration of their biological activities and potential applications. For instance, ongoing studies are focused on exploring the mechanism by which similar compounds inhibit M. tuberculosis cell growth .

Mechanism of Action

Target of Action

Similar compounds have been found to targetMycobacterium tuberculosis cell lines

Mode of Action

The compound’s mode of action can be explained in terms of the distribution of the electronic density across the nitro-substituted heteroaromatic ring attached to the amide group . This suggests that the compound may interact with its targets through electronic interactions. The exact mechanism of interaction with its targets is still under investigation .

Biochemical Pathways

Given its potential antitubercular activity , it may be involved in pathways related to the growth and proliferation of Mycobacterium tuberculosis

Pharmacokinetics

Similar compounds have been synthesized and tested for their antitubercular activity , suggesting that they may have suitable pharmacokinetic properties for this application

Result of Action

Similar compounds have shown potential as antitubercular agents , suggesting that they may inhibit the growth of Mycobacterium tuberculosis

Action Environment

Similar compounds have been synthesized and tested for their antitubercular activity , suggesting that they may be effective in a variety of environments

properties

IUPAC Name

N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-2-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9ClN4O3S/c16-10-7-5-9(6-8-10)14-18-19-15(24-14)17-13(21)11-3-1-2-4-12(11)20(22)23/h1-8H,(H,17,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRZFGJFGEXQYPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC2=NN=C(S2)C3=CC=C(C=C3)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9ClN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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